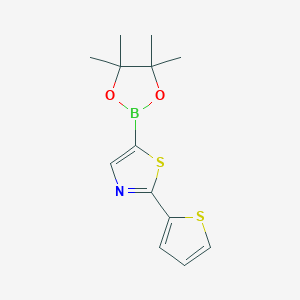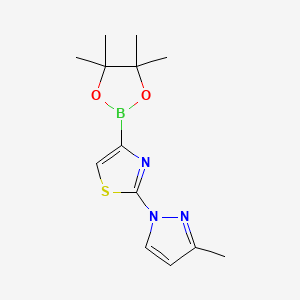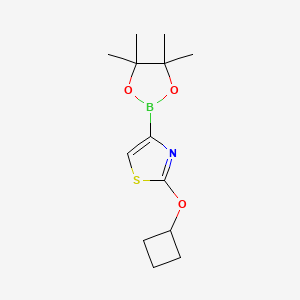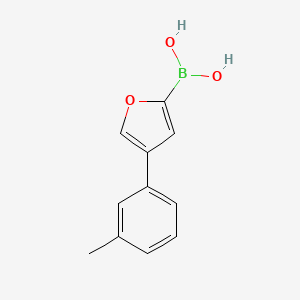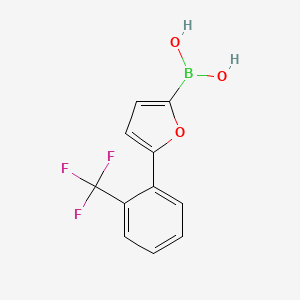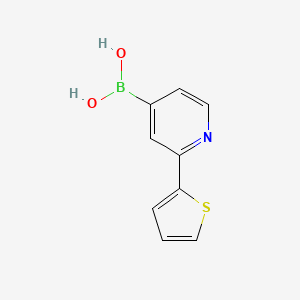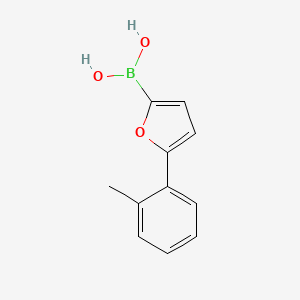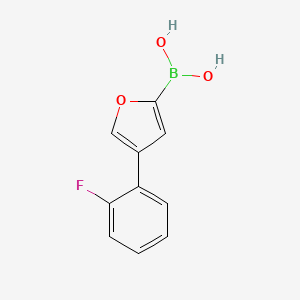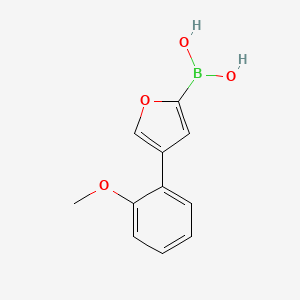
4-(2-Methoxyphenyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)furan-2-boronic acid, also known as 2-Methoxyphenyl-4-boronic acid, is a boronic acid derivative of the aromatic compound furan. It is a compound of great interest to the scientific community due to its wide range of applications in chemical synthesis and research. This compound has been used to synthesize a variety of compounds and materials, and is also used in various biological and medical applications.
Wissenschaftliche Forschungsanwendungen
4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid has been used in a wide range of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds and materials, such as polymers, dyes, and pharmaceuticals. In addition, it has also been used in the synthesis of biologically active compounds such as peptides, proteins, and nucleic acids. Furthermore, 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid has also been used in the development of various analytical methods, such as liquid chromatography and nuclear magnetic resonance spectroscopy.
Wirkmechanismus
4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid is a boronic acid derivative of the aromatic compound furan. Boronic acids are known to form strong hydrogen bonds with a variety of molecules, such as sugars and alcohols. This property of boronic acids makes them useful for the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. Furthermore, boronic acid derivatives are also known to be capable of forming covalent bonds with a variety of molecules, such as amines and carboxylic acids. This property of boronic acid derivatives makes them useful for the synthesis of a variety of compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has also been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Furthermore, some studies have suggested that this compound may have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid for laboratory experiments include its low cost, high reactivity, and versatility. This compound is also relatively stable and can be stored for extended periods of time. Furthermore, this compound is also relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using this compound for laboratory experiments. This compound is not water soluble, making it difficult to use in aqueous solutions. In addition, this compound is also sensitive to light and oxygen, so it must be stored and handled carefully. Furthermore, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Zukünftige Richtungen
The potential future directions for 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and materials. In addition, further research could also be conducted into the development of new synthetic methods for the synthesis of this compound. Furthermore, further research could also be conducted into the development of new analytical methods for the detection and quantification of this compound in biological samples. Finally, further research could also be conducted into the use of this compound in the synthesis of other compounds and materials, such as polymers, dyes, and pharmaceuticals.
Synthesemethoden
4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid is typically synthesized through the reaction of 2-methoxyphenylboronic acid and furan in the presence of a catalyst such as palladium or nickel. This reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at a temperature of between 50-80°C for a period of between 1-4 hours, depending on the desired product. In addition, the reaction can also be carried out in the presence of a base such as potassium carbonate to improve the yield of the desired product.
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWVBBFYLDXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

